molecular formula C18H14FNO4 B11630777 methyl (5E)-1-(4-fluorophenyl)-5-(furan-2-ylmethylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-1-(4-fluorophenyl)-5-(furan-2-ylmethylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11630777
M. Wt: 327.3 g/mol
InChI Key: BQORMLCCUMLUEI-XNTDXEJSSA-N
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Description

METHYL (5E)-1-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that features a combination of fluorophenyl, furan, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5E)-1-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

METHYL (5E)-1-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL (5E)-1-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (5E)-1-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (5E)-1-(4-CHLOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (5E)-1-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The presence of the fluorophenyl group in METHYL (5E)-1-(4-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts. This difference can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C18H14FNO4

Molecular Weight

327.3 g/mol

IUPAC Name

methyl (5E)-1-(4-fluorophenyl)-5-(furan-2-ylmethylidene)-2-methyl-4-oxopyrrole-3-carboxylate

InChI

InChI=1S/C18H14FNO4/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10+

InChI Key

BQORMLCCUMLUEI-XNTDXEJSSA-N

Isomeric SMILES

CC1=C(C(=O)/C(=C\C2=CC=CO2)/N1C3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

CC1=C(C(=O)C(=CC2=CC=CO2)N1C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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